molecular formula C22H36N4O B5141018 N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide

Cat. No. B5141018
M. Wt: 372.5 g/mol
InChI Key: UNLLEZLKHNBKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide, also known as EMD-386088, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as sigma-1 receptor agonists, which are known to modulate various cellular functions. In recent years, there has been a growing interest in the potential therapeutic applications of EMD-386088, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide is not fully understood, but it is known to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is widely distributed in the brain and other tissues. Activation of the sigma-1 receptor has been shown to modulate various cellular functions, including calcium signaling, neurotransmitter release, and ion channel activity.
Biochemical and Physiological Effects
Studies have shown that N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has several biochemical and physiological effects. In animal models, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in the brain. In addition, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has been shown to increase the expression of anti-apoptotic proteins and reduce cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one of the limitations of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide is its low solubility in water, which can make it difficult to administer in animal studies. In addition, the synthesis of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide is relatively complex and may not be practical for large-scale production.

Future Directions

There are several potential future directions for research on N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide. One area of interest is the potential therapeutic applications of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide as an analgesic for the treatment of chronic pain. Further research is also needed to fully understand the mechanism of action of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide and its effects on cellular function.

Synthesis Methods

The synthesis of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide involves several steps. The first step involves the reaction of 1,4-dibromobutane with piperidine to form 1,4-bis(piperidin-1-yl)butane. This compound is then reacted with N-ethyl-3-(2-pyridinyl)propanamide in the presence of palladium(II) acetate and triphenylphosphine to form N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of neuroscience. Studies have shown that N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide has also been shown to have analgesic effects and can reduce pain in animal models.

properties

IUPAC Name

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O/c1-3-25(22(27)8-7-20-6-4-5-13-23-20)18-19-9-16-26(17-10-19)21-11-14-24(2)15-12-21/h4-6,13,19,21H,3,7-12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLLEZLKHNBKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.